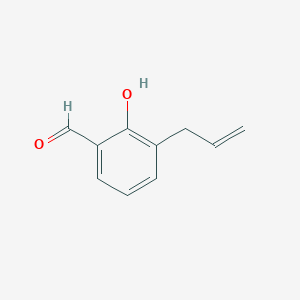

3-Allyl-2-hydroxybenzaldehyde

Description

Propriétés

IUPAC Name |

2-hydroxy-3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-7,12H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLWEXRRMUMHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178751 | |

| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24019-66-7 | |

| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Allylsalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation. The exact interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

It has been suggested that the compound may be involved in the modification of substitution in the quinazolin-4(3h)-one moiety

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant. . These properties suggest that the compound may have good bioavailability.

Result of Action

Some studies suggest that it may have potential antitumor activity. More research is needed to confirm these effects and to understand the underlying mechanisms.

Analyse Biochimique

Biochemical Properties

It is known that this compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution

Cellular Effects

One study has suggested that it may have significant cytotoxicity against certain human cancer cell lines

Molecular Mechanism

It has been suggested that it may act as a potent allosteric inhibitor of procaspase-3 through chelation of the inhibitory zinc ion This could potentially lead to changes in gene expression and enzyme activation or inhibition

Activité Biologique

3-Allyl-2-hydroxybenzaldehyde (CAS No. 24019-66-7) is an organic compound with notable biological activities. This compound is characterized by its hydroxyl and aldehyde functional groups, which contribute to its reactivity and potential therapeutic applications. Recent studies have explored its pharmacokinetics, cytotoxicity, and possible antitumor effects, making it a subject of interest in medicinal chemistry.

Absorption and Distribution

This compound exhibits high gastrointestinal (GI) absorption and is permeant to the blood-brain barrier (BBB) , suggesting potential central nervous system effects . The compound is not a substrate for P-glycoprotein (P-gp), which may enhance its bioavailability in systemic circulation.

Metabolism

The compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2, while showing no inhibitory effects on CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This selective inhibition can influence the metabolism of co-administered drugs that are substrates for these enzymes.

Antitumor Activity

Research indicates that this compound may possess significant cytotoxicity against various human cancer cell lines . For instance, studies have shown its potential as an antitumor agent , particularly against leukemia and cervical cancer cells . The mechanism of action is hypothesized to involve the induction of apoptosis through the inhibition of procaspase-3, a critical enzyme in the apoptotic pathway.

Case Studies

- Cytotoxicity Testing : In vitro studies demonstrated that this compound exhibited cytotoxic effects on HL-60 leukemia cells and HeLa cervical cancer cells. The IC50 values indicated a potent effect compared to standard chemotherapeutic agents like doxorubicin .

- Antidiabetic Potential : Although not directly tested for antidiabetic activity, this compound serves as a precursor in synthesizing Schiff base ligands that exhibit inhibitory effects on α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism.

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Free Radical Reactions : The compound can undergo reactions at the benzylic position, facilitating free radical bromination and nucleophilic substitutions.

- Chelation : It acts as a potent allosteric inhibitor by chelating zinc ions necessary for procaspase-3 activation, thus promoting apoptosis in cancer cells.

Biochemical Pathways

The interaction of this compound with cellular pathways suggests its involvement in modifying quinazolin-4(3H)-one moieties, potentially leading to altered signaling pathways relevant to cancer progression.

Comparative Biological Activity Table

Comparaison Avec Des Composés Similaires

Substituent Position and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-Allyl-2-hydroxybenzaldehyde and analogous compounds:

Méthodes De Préparation

Synthesis of Allyl Vinyl Ether Intermediate

A starting material such as 2-hydroxybenzaldehyde (salicylaldehyde) is reacted with allyl bromide in the presence of a base (e.g., potassium carbonate) to form 2-allyloxybenzaldehyde. This reaction typically proceeds in polar aprotic solvents like acetone or dimethylformamide (DMF) at moderate temperatures (40–60°C). For example, analogous procedures for 2-allyl-3-hydroxybenzaldehyde report yields exceeding 90% under optimized conditions.

Thermal Rearrangement

Heating the allyl vinyl ether intermediate to 170–200°C induces the Claisen rearrangement, migrating the allyl group from the oxygen atom to the adjacent carbon position. This step generates this compound as the major product. Studies on similar systems demonstrate that yields for this rearrangement range from 50% to 70%, depending on reaction time and temperature control.

Key Reaction Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 170–180°C | 50–70% |

| Solvent | None (neat) | – |

| Catalyst | Not required | – |

Direct Alkylation Using Allyl Halides

Direct electrophilic substitution of 2-hydroxybenzaldehyde with allyl halides offers a single-step route to this compound. This method relies on the activation of the aromatic ring by the hydroxyl group, which directs the allyl group to the para position relative to itself. However, achieving regioselectivity for the 3-position requires careful optimization.

Reaction Mechanism and Conditions

In a typical procedure, 2-hydroxybenzaldehyde is treated with allyl bromide or chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to facilitate electrophilic allylation. Polar solvents such as dichloromethane or acetonitrile are employed to stabilize the transition state. For instance, analogous alkylations of phenolic compounds report moderate yields (40–60%) when conducted at 0–25°C for 4–12 hours.

Challenges in Regioselectivity

The inherent directing effects of the hydroxyl and aldehyde groups complicate regioselective allylation. Computational studies suggest that steric hindrance from the aldehyde group may favor allylation at the 3-position over the 4- or 6-positions. Experimental validation, however, remains limited, necessitating chromatographic purification to isolate the desired isomer.

Transition Metal-Catalyzed C–H Allylation

Recent advances in C–H activation methodologies provide a promising avenue for regioselective allylation. Palladium and ruthenium catalysts have shown efficacy in directing allyl groups to specific positions on aromatic rings, bypassing the need for pre-functionalized substrates.

Ruthenium-Mediated Processes

RuCl₃·nH₂O catalyzed allylation using allyl alcohols as coupling partners has also been explored. This method leverages the oxidizing power of ruthenium to generate allyl radicals, which undergo addition to the aromatic ring. While less selective than palladium-based approaches, it offers a redox-neutral pathway with broader functional group tolerance.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, regioselectivity, and scalability:

| Method | Yield Range | Regioselectivity | Scalability | Complexity |

|---|---|---|---|---|

| O-Allylation/Claisen | 50–70% | High | Moderate | Medium |

| Direct Alkylation | 40–60% | Low | High | Low |

| Pd-Catalyzed C–H Allylation | 60–75% | High | Moderate | High |

Q & A

Q. What are the optimal conditions for synthesizing this compound?

Methodological Answer: Utilize Claisen-Schmidt condensation with allyl bromide and 2-hydroxybenzaldehyde under basic catalysis (e.g., NaOH/EtOH). Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 7:3) .

Q. How does the allyl group influence the compound’s electronic properties?

Methodological Answer: Compare NMR chemical shifts (¹H/¹³C) and DFT-calculated HOMO-LUMO gaps of this compound with non-allylated analogs to assess conjugation effects .

Advanced Research Questions

Q. How to resolve contradictions in reported antioxidant activity of this compound?

Methodological Answer: Re-evaluate DPPH/ABTS assay results under standardized conditions (e.g., pH 7.4, 25°C) and cross-validate with in vitro cellular oxidative stress models (e.g., HepG2 cells) .

Q. What crystallographic challenges arise in determining its solid-state structure?

Methodological Answer: Employ SHELXL for refinement of twinned crystals, using high-resolution synchrotron data to resolve disorder in the allyl moiety .

Recommendations for Future Research

- Synthetic studies : Explore regioselective allylation methods (e.g., Pd-catalyzed C–H activation) to improve yield and purity.

- Spectroscopic characterization : Use 2D NMR (COSY, HSQC) and IR spectroscopy to confirm tautomeric equilibria between enol and keto forms.

- Biological screening : Prioritize enzyme inhibition assays (e.g., COX-2, tyrosinase) to identify therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.